7-[2-(4-bromophenyl)-2-oxoethyl]-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, for example, would likely make the molecule quite heavy and polar. The imidazothiazolium group could potentially form a ring structure, adding to the complexity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom could potentially be replaced in a substitution reaction, and the double bonds in the molecule could participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN2OS2.BrH/c18-13-5-3-12(4-6-13)15(21)10-19-7-8-20-14(11-23-17(19)20)16-2-1-9-22-16;/h1-6,9,11H,7-8,10H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPMPDJQMCXCJW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N1CC(=O)C3=CC=C(C=C3)Br)SC=C2C4=CC=CS4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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